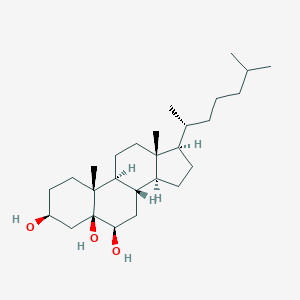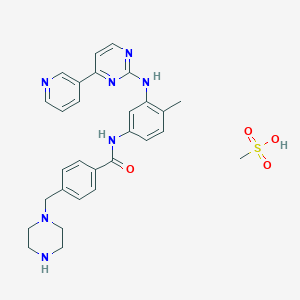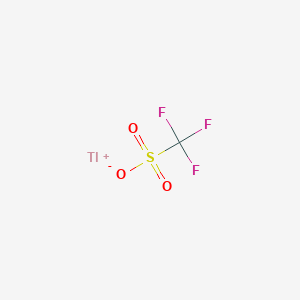
(R)-2-Methyl-CBS-oxazaborolidine
概要
説明
®-2-Methyl-CBS-oxazaborolidine is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly known for its ability to facilitate enantioselective reductions, making it a valuable tool in the production of optically active compounds. Its structure includes a boron atom coordinated to an oxazaborolidine ring, which is crucial for its catalytic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-CBS-oxazaborolidine typically involves the reaction of ®-2-methyl-2,3-dihydro-1H-1,3,2-oxazaborole with a borane source. One common method is the reaction of ®-2-methyl-2,3-dihydro-1H-1,3,2-oxazaborole with borane-tetrahydrofuran complex under an inert atmosphere. The reaction is usually carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-CBS-oxazaborolidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction conditions ensures consistent quality and high yield of the catalyst.
化学反応の分析
Types of Reactions
®-2-Methyl-CBS-oxazaborolidine primarily undergoes reduction reactions. It is highly effective in the enantioselective reduction of ketones to secondary alcohols. The catalyst can also participate in other types of reactions, such as hydroboration and hydrosilylation, under specific conditions.
Common Reagents and Conditions
The most common reagent used with ®-2-Methyl-CBS-oxazaborolidine is borane, often in the form of borane-tetrahydrofuran complex. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Low temperatures are preferred to maintain high enantioselectivity.
Major Products Formed
The major products formed from reactions involving ®-2-Methyl-CBS-oxazaborolidine are optically active secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
®-2-Methyl-CBS-oxazaborolidine has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce enantiomerically pure compounds. This is crucial for the development of new drugs and materials.
Biology: The catalyst is used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: ®-2-Methyl-CBS-oxazaborolidine is employed in the production of chiral drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry: The compound is used in the large-scale production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of ®-2-Methyl-CBS-oxazaborolidine involves the coordination of the boron atom to the substrate, facilitating the transfer of hydride from the borane complex to the substrate. This results in the reduction of the substrate and the formation of an optically active product. The chiral environment provided by the oxazaborolidine ring ensures high enantioselectivity in the reaction.
類似化合物との比較
Similar Compounds
(S)-2-Methyl-CBS-oxazaborolidine: The enantiomer of ®-2-Methyl-CBS-oxazaborolidine, used for similar purposes but with opposite enantioselectivity.
Diisopinocampheylborane: Another chiral boron-based catalyst used in asymmetric reductions.
Alpine-Borane: A chiral borane reagent used for enantioselective reductions.
Uniqueness
®-2-Methyl-CBS-oxazaborolidine is unique due to its high enantioselectivity and efficiency in catalyzing reductions. Its ability to produce optically pure products with high yields makes it a preferred choice in asymmetric synthesis. Additionally, its stability and ease of handling contribute to its widespread use in both academic and industrial settings.
特性
IUPAC Name |
(3aR)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKAFJQFKBASMU-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920652 | |
| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112022-83-0 | |
| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-Methyl-CBS-oxazaborolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1-methyl-3,3-diphenyl-, (3aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-CBS-oxazaborolidine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WZ68942D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-2-Methyl-CBS-oxazaborolidine enable enantioselective reduction of ketones, as seen in the synthesis of 5-chloro-5-methyl-2-cyclopentenone enantiomers? []
A1: this compound acts as a chiral Lewis acid catalyst, creating a chiral environment around the reaction center. It coordinates with borane (BH3) to form a complex, directing the approach of the ketone substrate in a specific orientation. This leads to preferential formation of one enantiomer over the other during the hydride transfer from borane. In the case of 5-chloro-5-methyl-2-cyclopentenone, this allows for the production of readily separable diastereomers with high enantiomeric excess (ee), ultimately leading to the isolation of both enantiomers of the target molecule. []
Q2: The second research article mentions the use of this compound for producing a specific isomer in the synthesis of sphingolipid analogs. Could you elaborate on the importance of isomer selection in this context? []
A2: Sphingolipids are bioactive molecules with diverse and critical roles in cellular signaling and function. Their biological activity is often highly stereospecific, meaning different isomers can exhibit significantly different or even opposing effects. Therefore, achieving selective synthesis of a particular isomer is crucial for studying structure-activity relationships, developing targeted therapies, and understanding the biological functions of specific sphingolipid isomers. In this context, this compound facilitates the synthesis of the desired cis isomer of an oxazolidinone intermediate, which is a key step towards accessing the desired sphingolipid analogs with defined stereochemistry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


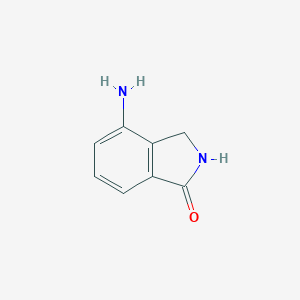

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)
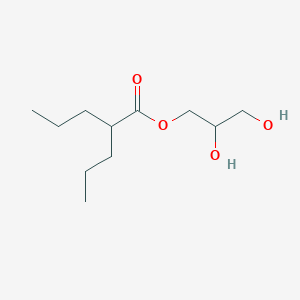

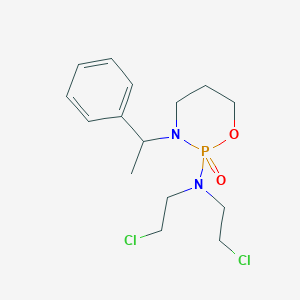
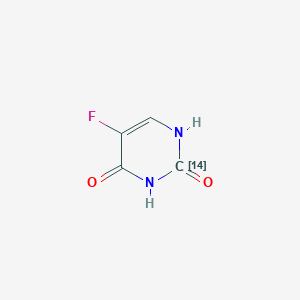
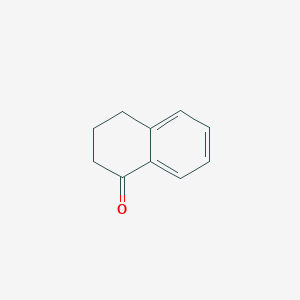
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
